molecular formula C23H25F2N5O B5387872 2-(Benzotriazol-2-yl)-1-[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone

2-(Benzotriazol-2-yl)-1-[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone

Cat. No.: B5387872
M. Wt: 425.5 g/mol
InChI Key: WSCZOTVLNZIFME-UHFFFAOYSA-N
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Description

2-(Benzotriazol-2-yl)-1-[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a benzotriazole moiety, a difluorophenyl group, and a spirocyclic diazaspirodecane structure, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzotriazol-2-yl)-1-[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone typically involves multiple steps, including the formation of the benzotriazole ring, the introduction of the difluorophenyl group, and the construction of the spirocyclic diazaspirodecane structure. Commonly used reagents include benzotriazole, 2,3-difluorobenzyl chloride, and various amines. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Benzotriazol-2-yl)-1-[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole and difluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-(Benzotriazol-2-yl)-1-[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(Benzotriazol-2-yl)-1-[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, influencing enzymatic activity and protein function. The difluorophenyl group can enhance the compound’s binding affinity to biological targets, while the spirocyclic diazaspirodecane structure can modulate its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzotriazol-2-yl)-1-[9-[(2,3-dichlorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone
  • 2-(Benzotriazol-2-yl)-1-[9-[(2,3-dimethylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone
  • 2-(Benzotriazol-2-yl)-1-[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]propanone

Uniqueness

2-(Benzotriazol-2-yl)-1-[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone stands out due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The spirocyclic diazaspirodecane structure also imparts unique steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(benzotriazol-2-yl)-1-[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F2N5O/c24-18-6-3-5-17(22(18)25)13-28-11-4-9-23(15-28)10-12-29(16-23)21(31)14-30-26-19-7-1-2-8-20(19)27-30/h1-3,5-8H,4,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCZOTVLNZIFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)CN3N=C4C=CC=CC4=N3)CN(C1)CC5=C(C(=CC=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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